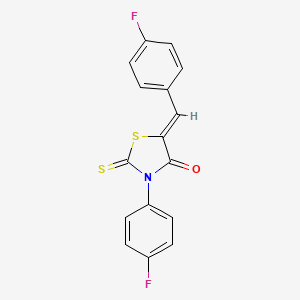

(5Z)-5-(4-fluorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at position 5 and a 4-fluorophenyl group at position 2. The (5Z) configuration indicates the Z-isomer of the benzylidene double bond, which is critical for maintaining planar geometry and optimizing intermolecular interactions.

Properties

IUPAC Name |

(5Z)-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NOS2/c17-11-3-1-10(2-4-11)9-14-15(20)19(16(21)22-14)13-7-5-12(18)6-8-13/h1-9H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHNXICKUVGFIG-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 4-fluorophenylthiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction conditions generally include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-fluorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The fluorine atoms on the benzylidene and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

Anti-Parasitic Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anti-parasitic activity. For instance, research focusing on similar compounds has demonstrated their efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound (5Z)-5-(4-fluorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one was tested alongside other thiazolidinones, showing promising results in disrupting the tegumental surface of the parasites, leading to significant morphological changes and eventual cell death .

Case Study: Efficacy Against Schistosoma mansoni

| Compound | Activity | Observations |

|---|---|---|

| This compound | Moderate to High | Induced contraction of body and oral suckers; significant damage to the tegument surface. |

| Other Thiazolidinones | Variable | Showed varying degrees of effectiveness; structural modifications influenced activity. |

Anti-Cancer Properties

Thiazolidinone derivatives have also been investigated for their potential anti-cancer properties. The compound has been noted for its ability to inhibit cancer cell proliferation in vitro. Studies have shown that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay performed on different cancer cell lines revealed that this compound exhibited a dose-dependent response, indicating its potential as a lead compound for further development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis through mitochondrial pathway. |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase. |

Synthetic Intermediate in Drug Development

The compound serves as a versatile synthetic intermediate in the development of novel pharmaceuticals. Its unique thiazolidinone structure allows for further modifications that can lead to new drug candidates targeting various diseases.

Synthetic Pathways

Several synthetic routes have been explored to modify the thiazolidinone scaffold:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving aldehydes and thiazolidinone precursors.

- Substitution Reactions : Fluorine substitution at specific positions enhances biological activity and solubility.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related rhodanine derivatives (Table 1), focusing on substituent variations and their impact on properties:

Table 1: Key Structural Analogues and Their Properties

*Lipophilicity estimated via RP-HPLC or computational models.

Key Observations:

Substituent Position Matters : The target compound’s 4-fluorobenzylidene group provides para-substitution, favoring planar stacking and stronger π-π interactions compared to meta-fluoro analogs (e.g., ). This positional difference may alter binding affinity in biological targets .

Halogen Effects : Bromo and chloro derivatives exhibit higher lipophilicity (LogP ~4.0–4.5) and superior biological activity (e.g., PET inhibition IC₅₀ = 3.0 μM for Br-analog) compared to the target compound (LogP ~3.2). Fluorine’s electronegativity may reduce membrane permeability but improve target specificity .

Polar Groups : Derivatives with hydroxy or methoxy substituents (e.g., 5c, 5d in ) show reduced LogP (~2.8) and enhanced solubility, making them preferable for aqueous formulations but less effective in hydrophobic environments .

Crystallographic and Conformational Comparisons

- Intramolecular Interactions : The target compound likely forms intramolecular C-H···S contacts (d ≈ 2.51–2.55 Å), similar to ISAMIA (4-fluorobenzylidene) and JADVUI (4-chloro) . These interactions stabilize the Z-configuration and influence crystal packing.

- Torsional Angles : Substituents like allyl or methoxypropyl (e.g., ) introduce steric effects, altering torsional angles (e.g., C3-C4-C5-C6 = 1.1° in ) and reducing planarity compared to the target compound’s rigid fluorinated structure .

Biological Activity

(5Z)-5-(4-fluorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential therapeutic applications.

Overview of Thiazolidin-4-Ones

Thiazolidin-4-ones are a significant class of heterocyclic compounds characterized by a sulfur and nitrogen atom in their structure. Their pharmacological potential includes various activities such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The biological activity of thiazolidin-4-ones can be influenced by modifications at specific positions on the ring structure, leading to enhanced efficacy against different diseases .

Research indicates that this compound exhibits significant anticancer activity through several mechanisms:

- Induction of Apoptosis : The compound has been shown to increase caspase-3 activity in various cancer cell lines, indicating its potential to induce apoptosis. For instance, in the A549 lung cancer cell line, caspase-3 activity increased significantly at concentrations ranging from 1 nM to 50 µM .

- Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS production in cancer cells, which is critical for maintaining cellular homeostasis and preventing oxidative stress-induced damage .

- Cell Cycle Arrest : Studies have demonstrated that the compound can cause cell cycle arrest in cancer cells, inhibiting their proliferation and survival .

Case Studies

A study evaluated the effects of this compound on various human cancer cell lines including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon). The results indicated that:

| Cell Line | Concentration (µM) | Caspase-3 Activity Increase (%) |

|---|---|---|

| A549 | 1 - 50 | 39.26 - 248.15 |

| SCC-15 | 1 - 100 | 39.13 - 711.64 |

| SH-SY5Y | 10 - 100 | 31.76 - 358.82 |

| CACO-2 | 1 - 100 | Significant increase observed |

The data suggests a dose-dependent relationship between the concentration of the compound and its ability to induce apoptosis across different cancer types .

Antioxidant Properties

Thiazolidin-4-one derivatives are known for their antioxidant properties. The presence of electron-withdrawing groups like fluorine enhances their ability to scavenge free radicals. In comparative studies with standard antioxidants like vitamin C, some thiazolidinone derivatives demonstrated substantial antioxidant activity .

Other Biological Activities

In addition to anticancer effects, this compound exhibits:

Q & A

Q. Example Protocol :

Dissolve 4-fluorobenzaldehyde (1 mmol) and 3-(4-fluorophenyl)thiosemicarbazide (1 mmol) in ethanol.

Add glacial acetic acid (2–3 drops) and reflux for 6–8 hours.

Cool, filter the precipitate, and recrystallize from ethanol/DMF. Yield: ~70–85% .

Advanced Question: How can reaction conditions be optimized to enhance the yield and stereoselectivity of the Z-isomer?

Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol, reducing side products .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6–8 hours) and enhances Z-isomer selectivity via controlled dielectric heating (e.g., 150 W, 120°C) .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate cyclization and improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.